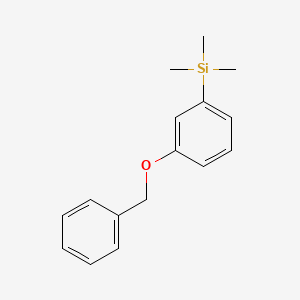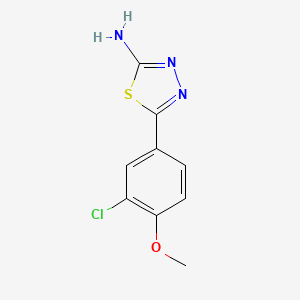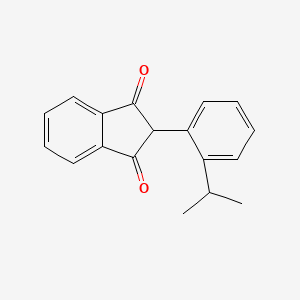![molecular formula C4H6O6S2 B13691695 [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide: is an organic sulfur compound with the molecular formula C4H6O6S2 and a molecular weight of 214.22 g/mol . . This compound is characterized by its unique structure, which includes two dioxathiolane rings connected by a single bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide typically involves the oxidation of precursor compounds. One common method is the oxidation of 1,3,2-dioxathiolane using oxidizing agents such as hydrogen peroxide . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield.
Industrial Production Methods: In industrial settings, the production of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide may involve continuous flow microreaction technology. This method allows for efficient heat exchange and mixing of reactants, leading to higher yields and safer production processes . The optimal conditions for this process include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a specific flow rate ratio between the continuous and dispersed phases .
Analyse Chemischer Reaktionen
Types of Reactions: [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce sulfide compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is used as an intermediate in organic synthesis. It plays a crucial role in the preparation of various sulfur-containing compounds .
Biology and Medicine: It can be used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is utilized as an additive in lithium-ion batteries. It enhances the electrochemical performance and stability of the batteries, especially under high-voltage conditions .
Wirkmechanismus
The mechanism of action of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide involves its interaction with molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, forming a stable film on the cathode surface. This film prevents the continuous decomposition of the electrolyte and enhances the overall performance of the battery . The compound’s ability to form stable films is attributed to its unique dioxathiolane structure, which facilitates the formation of strong bonds with the cathode material .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxathiolane 2,2-dioxide: This compound shares a similar dioxathiolane ring structure but differs in its connectivity and overall molecular configuration.
1,3,2-Dioxathiolane, 2-oxide: Another related compound with a similar ring structure but different oxidation states.
Uniqueness: [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is unique due to its dual dioxathiolane rings connected by a single bond. This structure imparts distinct chemical properties, making it particularly effective as an electrolyte additive in high-voltage lithium-ion batteries .
Eigenschaften
Molekularformel |
C4H6O6S2 |
|---|---|
Molekulargewicht |
214.2 g/mol |
IUPAC-Name |
4-(2-oxo-1,3,2-dioxathiolan-4-yl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C4H6O6S2/c5-11-7-1-3(9-11)4-2-8-12(6)10-4/h3-4H,1-2H2 |
InChI-Schlüssel |
FIMJFTMDXIQQBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OS(=O)O1)C2COS(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13691614.png)



![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)




![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)

![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)


